

Technical Support Center: Investigating ML365 and TWIK2 Interactions

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ML365** on the TWIK2 potassium channel.

Introduction

ML365 is a potent and selective inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3][4][5] However, recent studies have identified an off-target inhibitory effect on the TWIK2 (Tandem of Pores in a Weak Inward Rectifying K+ channel 2, KCNK6) channel.[6] This interaction is of significant interest as TWIK2 plays a crucial role in mediating potassium efflux, a key step in the activation of the NLRP3 inflammasome in response to stimuli like extracellular ATP.[6][7][8][9] Understanding and troubleshooting experiments related to this off-target effect is critical for accurately interpreting data and advancing research into NLRP3-related inflammatory diseases.[6]

Quantitative Data Summary: ML365 Potency and Selectivity

The following table summarizes the known inhibitory concentrations (IC50) of **ML365** against its primary target (TASK-1) and its off-target (TWIK2), as well as other related potassium channels. This data is essential for designing experiments with appropriate compound concentrations to differentiate between on-target and off-target effects.



Channel Target	Common Name	IC50 Value	Assay Type	Reference
KCNK3	TASK-1	4 nM	Thallium Influx Fluorescent Assay	[1][2][3][5]
KCNK3	TASK-1	16 nM	Automated Electrophysiolog y	[1][2][5]
KCNK6	TWIK2	4.07 μΜ	Whole-Cell Voltage-Clamp Recording	[6]
KCNK9	TASK-3	>60-fold selectivity vs. TASK-1	Thallium Influx Fluorescent Assay	[1][5]
KCNJ2	Kir2.1	No significant inhibition at 30 μΜ	Thallium Influx Fluorescent Assay	[1][2][3][5]
KCNQ2	Kv7.2	No significant inhibition at 30 μΜ	Thallium Influx Fluorescent Assay	[1][2][3][5]
KCNH2	hERG	No significant inhibition at 30 μΜ	Thallium Influx Fluorescent Assay	[1][2][3][5]
KCNK1	TWIK1	No significant effect	Whole-Cell Voltage-Clamp Recording	[6]
KCNK13	THIK1	No significant effect	Whole-Cell Voltage-Clamp Recording	[6]

Signaling Pathway and Experimental Workflow



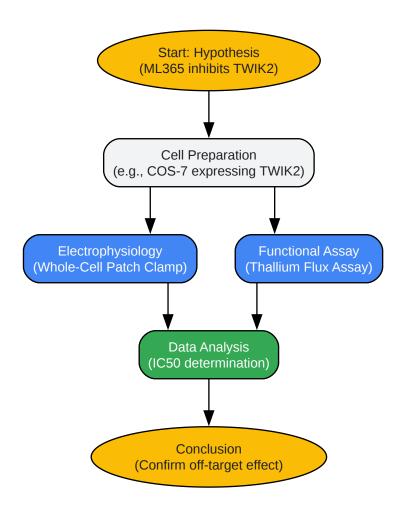
The following diagrams illustrate the signaling pathway of TWIK2-mediated NLRP3 inflammasome activation and a general experimental workflow to investigate the inhibitory effects of **ML365**.



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Caption: TWIK2-mediated NLRP3 inflammasome activation pathway and ML365 inhibition.





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Caption: General experimental workflow for investigating ML365's effect on TWIK2.

Experimental Protocols Whole-Cell Patch-Clamp Recording for TWIK2 Inhibition

This protocol is adapted from methodologies used to assess K2P channel modulators.[6]

Objective: To measure the inhibitory effect of **ML365** on TWIK2 channel currents.

Materials:

- Cells expressing TWIK2 (e.g., transiently transfected COS-7 cells). To enhance plasma membrane expression, a mutant TWIK2 (e.g., TWIK2-I289A/L290A/Y308A) can be used.[6]
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.



- Borosilicate glass capillaries for pipette pulling.
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
- Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
- ML365 stock solution (e.g., 10 mM in DMSO).

Procedure:

- Cell Preparation: Plate cells expressing TWIK2 onto coverslips 24-48 hours before recording.
- Pipette Preparation: Pull glass capillaries to a resistance of 3-5 M Ω when filled with internal solution.
- Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
- Obtaining a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 $G\Omega$) seal.
- Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip.
- Data Acquisition:
 - Hold the cell at a potential of -60 mV.
 - Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) to elicit TWIK2 currents.
 - Record baseline currents in the external solution.
 - Perfuse the chamber with the external solution containing the desired concentration of ML365.



- Record currents in the presence of **ML365** until a steady-state effect is reached.
- Data Analysis:
 - Measure the current amplitude at a specific voltage (e.g., +60 mV) before and after ML365 application.
 - Calculate the percentage of inhibition for each **ML365** concentration.
 - Fit the concentration-response data to a Hill equation to determine the IC50 value.

Thallium Influx Fluorescent Assay

This is a high-throughput method to screen for potassium channel modulators.

Objective: To assess the functional inhibition of TWIK2 by ML365 in a high-throughput format.

Materials:

- Cells stably expressing TWIK2.
- Thallium-sensitive fluorescent dye (e.g., FluxOR™).
- Assay buffer (e.g., HBSS).
- Stimulus buffer containing thallium sulfate (TI2SO4).
- ML365 stock solution.
- Fluorescence plate reader with an automated liquid handling system.

Procedure:

- Cell Plating: Plate TWIK2-expressing cells in a 96- or 384-well plate.
- Dye Loading: Load cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
- Compound Addition: Add varying concentrations of ML365 to the wells and incubate.



Signal Detection:

- Place the plate in the fluorescence reader and record a baseline fluorescence.
- Inject the thallium-containing stimulus buffer.
- Immediately record the fluorescence kinetically.
- Data Analysis:
 - Calculate the rate of fluorescence increase, which corresponds to the rate of thallium influx.
 - Normalize the rates to controls (vehicle and maximum inhibition).
 - Plot the normalized rates against ML365 concentration to determine the IC50.

Troubleshooting Guides and FAQs Whole-Cell Patch-Clamp Recording

Q1: I am having trouble getting a stable whole-cell configuration.

A1:

- Solution Quality: Ensure your internal and external solutions are fresh, filtered, and have the correct osmolarity and pH.
- Pipette Quality: Use high-quality borosilicate glass and ensure your pipette puller is optimized to produce smooth-tipped pipettes with the desired resistance.
- Cell Health: Use cells from a healthy, low-passage number culture.
- Mechanical Stability: Ensure your recording setup is free from vibrations.

Q2: The TWIK2 currents are very small or absent.

A2:



- Expression Levels: Confirm TWIK2 expression in your cell line (e.g., via Western blot or qPCR). Consider using a mutant form of TWIK2 known to have better plasma membrane expression.[6]
- Voltage Protocol: Ensure your voltage protocol is appropriate for activating TWIK2 channels.
- Run-down: Some ion channels exhibit "run-down" (a decrease in activity over time) in the whole-cell configuration. Include ATP and GTP in your internal solution to help maintain channel activity.

Q3: The effect of **ML365** is not consistent.

A3:

- Compound Stability: Ensure ML365 is fully dissolved and has not precipitated in your solutions. Prepare fresh dilutions for each experiment.
- Perfusion Rate: Maintain a consistent and complete exchange of the bath solution when applying ML365.
- DMSO Concentration: Keep the final DMSO concentration constant across all conditions and as low as possible (typically <0.1%).

Thallium Influx Assay

Q1: The assay window (signal-to-background ratio) is too small.

A1:

- Cell Density: Optimize the number of cells plated per well. Too few cells will give a low signal, while too many can lead to unhealthy cells.
- Dye Loading: Ensure optimal dye loading concentration and incubation time. Incomplete de-esterification of the AM ester dye can lead to high background fluorescence.
- Channel Expression: Use a cell line with robust and stable expression of TWIK2.



Q2: I am seeing high variability between wells.

A2:

- Cell Plating: Ensure even cell distribution in each well. Use reverse pipetting techniques and gently swirl the plate after seeding.
- Liquid Handling: Use a calibrated and precise automated liquid handler for compound and stimulus addition to ensure consistency.
- Edge Effects: Avoid using the outer wells of the plate, or fill them with a buffer to maintain a more uniform temperature and humidity.

Q3: The IC50 value for **ML365** is different from the published value.

A3:

- Assay Conditions: IC50 values can be highly dependent on assay conditions (e.g., cell type, expression level, incubation times, stimulus concentration). Ensure your conditions are consistent.
- Reference Compound: Always include a reference compound with a known potency on each plate to monitor assay performance and variability.
- Data Normalization: Ensure proper data normalization to 0% and 100% controls to accurately calculate the IC50.

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